molecular formula C7H13NO2 B056387 2-Pyrrolidin-1-ylpropanoic acid CAS No. 123912-78-7

2-Pyrrolidin-1-ylpropanoic acid

Cat. No.: B056387
CAS No.: 123912-78-7
M. Wt: 143.18 g/mol
InChI Key: HAEBOIOLDSOIGG-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylpropanoic acid is a chemical compound with the molecular formula C7H13NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Mechanism of Action

Target of Action

The primary targets of 2-Pyrrolidin-1-ylpropanoic acid are currently under investigation . As a biochemical used in proteomics research

Pharmacokinetics

Its molecular weight (14319) and formula (C7H13NO2) suggest that it could have reasonable bioavailability

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature and pH could potentially affect its stability and activity. It’s recommended to store the compound at room temperature , suggesting that it may be stable under these conditions.

Preparation Methods

The synthesis of 2-Pyrrolidin-1-ylpropanoic acid can be achieved through several methods. One common approach involves the reaction of pyrrolidine with acrylonitrile, followed by hydrolysis to yield the desired product. Another method includes the cyclization of N-substituted amino acids under specific conditions .

Industrial production methods often involve the use of cost-effective and readily available starting materials. For instance, the preparation of pyrrolidine derivatives can be achieved through the 1,3-dipolar cycloaddition of nitrone with olefins, which provides a regio- and stereoselective route to the target compound .

Chemical Reactions Analysis

2-Pyrrolidin-1-ylpropanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

2-Pyrrolidin-1-ylpropanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other pyrrolidine derivatives.

Properties

IUPAC Name

2-pyrrolidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEBOIOLDSOIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390101
Record name 2-pyrrolidin-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123912-78-7
Record name 2-pyrrolidin-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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